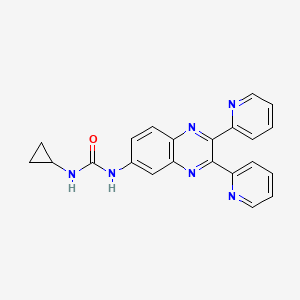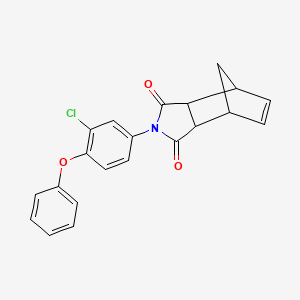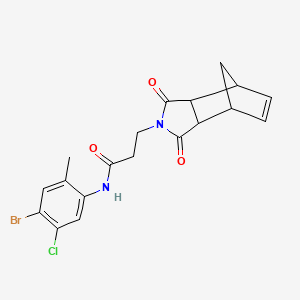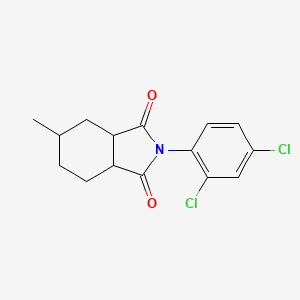![molecular formula C24H19N5O2S B4011599 (4E)-1-(1,3-Benzothiazol-2-YL)-3-(4-methoxyphenyl)-4-({[(pyridin-2-YL)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B4011599.png)
(4E)-1-(1,3-Benzothiazol-2-YL)-3-(4-methoxyphenyl)-4-({[(pyridin-2-YL)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
(4E)-1-(1,3-Benzothiazol-2-YL)-3-(4-methoxyphenyl)-4-({[(pyridin-2-YL)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that features a unique combination of benzothiazole, methoxyphenyl, pyridine, and pyrazolone moieties. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(1,3-Benzothiazol-2-YL)-3-(4-methoxyphenyl)-4-({[(pyridin-2-YL)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-amine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-pyridinemethanamine and 4,5-dihydro-1H-pyrazol-5-one under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(1,3-Benzothiazol-2-YL)-3-(4-methoxyphenyl)-4-({[(pyridin-2-YL)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties.
Scientific Research Applications
(4E)-1-(1,3-Benzothiazol-2-YL)-3-(4-methoxyphenyl)-4-({[(pyridin-2-YL)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (4E)-1-(1,3-Benzothiazol-2-YL)-3-(4-methoxyphenyl)-4-({[(pyridin-2-YL)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
4-Methoxyphenyl derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Pyridine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Pyrazolone derivatives: Known for their anti-inflammatory and analgesic properties.
Uniqueness
What sets (4E)-1-(1,3-Benzothiazol-2-YL)-3-(4-methoxyphenyl)-4-({[(pyridin-2-YL)methyl]amino}methylidene)-4,5-dihydro-1H-pyrazol-5-one apart is its unique combination of these moieties, which imparts a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(pyridin-2-ylmethyliminomethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S/c1-31-18-11-9-16(10-12-18)22-19(15-25-14-17-6-4-5-13-26-17)23(30)29(28-22)24-27-20-7-2-3-8-21(20)32-24/h2-13,15,28H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDYKQDXDUFRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4011519.png)
![3-(5-methyl-2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4011525.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4011540.png)
![4-{(Z)-[1-(3,5-dichlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4011545.png)
![N-[4-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B4011548.png)



![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B4011569.png)
![3a-methyl-2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4011575.png)
![5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4011577.png)
![3-[benzyl-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]amino]-2-methylpropan-1-ol](/img/structure/B4011582.png)
![2-bromo-N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B4011590.png)

